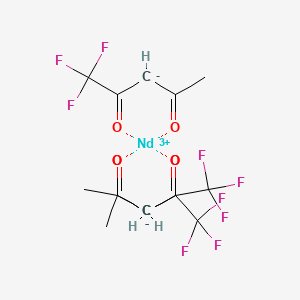

Neodymiumtrifluoroacetylacetonate

Description

Contextualization of Rare Earth β-Diketonate Complexes in Advanced Materials Science

Rare earth β-diketonate complexes represent a significant and widely studied class of coordination compounds in advanced materials science. researchgate.net The unique electronic configurations of lanthanide ions, characterized by their f-orbital electrons, give rise to distinctive luminescent and magnetic properties. However, the direct excitation of lanthanide ions is often inefficient due to the Laporte-forbidden nature of f-f transitions, resulting in low molar absorptivity. researchgate.net This limitation is effectively overcome by coordinating the lanthanide ion with organic ligands, such as β-diketones, which can act as "antennas." researchgate.net These ligands absorb energy, typically from UV radiation, and efficiently transfer it to the central lanthanide ion, which then emits light through its characteristic sharp and narrow emission bands. researchgate.net

This "antenna effect" is central to the application of rare earth β-diketonate complexes in various fields. researchgate.net They are extensively investigated for their potential in luminescent materials, including organic light-emitting diodes (OLEDs), bio-imaging probes, and sensors. bohrium.com Beyond luminescence, these complexes serve as crucial precursors and reagents. They are utilized in the synthesis of advanced materials through thin film deposition techniques and as catalysts in industrial chemistry. americanelements.com The versatility of the β-diketonate ligands allows for fine-tuning of the complex's properties, such as solubility in different media and thermal stability, by modifying the ligand's structure. researchgate.net

Significance of Trifluoroacetylacetonate Ligands in Lanthanide Coordination Chemistry

Within the broad family of β-diketonate ligands, trifluoroacetylacetonate (tfa) holds particular importance in lanthanide coordination chemistry. The introduction of fluorine atoms into the ligand structure has profound effects on the resulting metal complex's properties. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group can influence the electronic structure of the ligand and, consequently, the energy transfer efficiency in the antenna effect.

A key advantage of using fluorinated ligands like trifluoroacetylacetonate is the reduction of non-radiative deactivation pathways. rsc.org High-frequency vibrations, such as those from C-H bonds in traditional alkyl-containing ligands, can quench the excited state of the lanthanide ion, reducing luminescence quantum yield. The C-F bonds in trifluoroacetylacetonate have lower vibrational energies, which minimizes this quenching effect and can lead to enhanced emission intensity and longer luminescence lifetimes. rsc.org Furthermore, the presence of fluorine can increase the volatility and thermal stability of the complex, which is advantageous for applications requiring gas-phase deposition methods like chemical vapor deposition (CVD).

The trifluoroacetylacetonate ligand, by coordinating with a lanthanide ion like neodymium, forms a stable chelate structure. The nature of the ligand influences the coordination number and geometry around the metal ion, which in turn dictates the fine structure of the emission and absorption spectra. researchgate.net This sensitivity of the spectra to the local coordination environment allows researchers to use these complexes as spectroscopic probes to study subtle structural changes. researchgate.net

Research Gaps and Objectives for Neodymium(III) Trifluoroacetylacetonate Studies

Despite the recognized potential of lanthanide β-diketonates, comprehensive studies focusing specifically on Neodymium(III) trifluoroacetylacetonate are still evolving. A primary research objective is the detailed characterization of its solid-state structure and the correlation of this structure with its photophysical properties, particularly its near-infrared (NIR) emission. While the luminescent properties of europium and terbium β-diketonate complexes have been extensively studied, the NIR-emitting lanthanides like neodymium are of growing interest for applications in telecommunications, bio-imaging, and night-vision technology. researchgate.net

A significant research gap exists in the synthesis and characterization of mixed-ligand complexes involving Neodymium(III) trifluoroacetylacetonate. Incorporating ancillary ligands, such as phosphine (B1218219) oxides or nitrogen-donating heterocycles, into the coordination sphere can further modulate the complex's properties. researchgate.netnih.gov Such strategies aim to displace coordinated solvent molecules (like water), which are known quenchers of luminescence, and to further enhance the antenna effect, leading to higher quantum yields. nih.gov

Future research objectives include:

Synthesizing novel heteroleptic complexes of Neodymium(III) trifluoroacetylacetonate with various ancillary ligands to create a library of compounds with tunable properties.

Conducting in-depth photophysical analyses to quantify the NIR luminescence quantum yields and lifetimes, and to understand the energy transfer mechanisms in detail.

Exploring the processability of Neodymium(III) trifluoroacetylacetonate and its derivatives for incorporation into functional materials such as polymer composites and thin films for optical applications. bohrium.comstrem.com

Investigating its utility as a precursor for the synthesis of neodymium-containing nanomaterials, where precise control over composition and structure is critical. acs.org

Addressing these gaps will advance the fundamental understanding of lanthanide coordination chemistry and pave the way for the rational design of new neodymium-based materials with superior performance for targeted technological applications.

Data Tables

Table 1: Physicochemical Properties of Neodymium(III) Trifluoroacetylacetonate

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₂F₉NdO₆ | strem.com |

| Molecular Weight | 603.48 g/mol | cymitquimica.com |

| Appearance | Bluish-pink crystalline solid | strem.comcymitquimica.com |

| CAS Number | 37473-67-9 | strem.com |

| Melting Point | 140-142 °C | strem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H12F9NdO6 |

|---|---|

Molecular Weight |

603.48 g/mol |

IUPAC Name |

neodymium(3+);1,1,1-trifluoropentane-2,4-dione |

InChI |

InChI=1S/3C5H4F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |

InChI Key |

ZFOAYWOXZZIEAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Nd+3] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Neodymium Iii Trifluoroacetylacetonate

Direct Synthesis Routes for Neodymium(III) Trifluoroacetylacetonate

Direct synthesis methods are the most straightforward approaches to producing Neodymium(III) trifluoroacetylacetonate. These routes typically involve the reaction of a neodymium salt with trifluoroacetylacetone in a suitable solvent system.

Solvent-Assisted Synthesis Protocols

Solvent-assisted synthesis is a common method for the preparation of Neodymium(III) trifluoroacetylacetonate. This protocol generally involves the reaction of a neodymium salt, such as neodymium(III) chloride or neodymium(III) nitrate, with trifluoroacetylacetone in the presence of a base and an organic solvent. The base, often ammonia (B1221849) or an amine, deprotonates the acetylacetone (B45752), facilitating its coordination to the neodymium ion. The choice of solvent is crucial and can influence the reaction rate, yield, and crystallinity of the product. Alcohols, such as methanol (B129727) or ethanol, are frequently employed due to their ability to dissolve the reactants and facilitate the reaction. The resulting product can then be isolated by precipitation or evaporation of the solvent.

Mechanochemical Synthesis Investigations

Mechanochemical synthesis offers a solvent-free or low-solvent alternative for the preparation of various compounds, including lanthanide acetylacetonates (B15086760). This method utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions. For example, anhydrous praseodymium acetylacetonates have been prepared through a solid-state mechanochemical method. wikipedia.org This technique has also been successfully employed to synthesize nanocrystalline Nd₁.₁Fe₁₀CoTi compounds from neodymium oxide, iron oxide, cobalt, and titanium dioxide. mdpi.com The process involves high-energy milling of the reactants, sometimes with a reducing agent like calcium and a dispersant like calcium oxide, followed by a brief heat treatment. mdpi.com This approach is noted for yielding single-crystal submicron and nanoparticles and can be a powerful technique for producing Neodymium(III) trifluoroacetylacetonate with controlled particle size and morphology. mdpi.com

Precursor Design and Ligand Engineering Strategies for Neodymium(III) Trifluoroacetylacetonate Synthesis

The properties and reactivity of the final Neodymium(III) trifluoroacetylacetonate complex can be tailored through careful design of the starting materials. The choice of the neodymium precursor, such as neodymium alkoxides or neodymium oxide, can influence the reaction pathway and the purity of the final product. wikipedia.orgarabjchem.org For instance, treating a neodymium alkoxide with acetylacetone is a known route to obtain neodymium(III) acetylacetonate (B107027). wikipedia.org

Ligand engineering involves modifying the trifluoroacetylacetonate ligand itself to fine-tune the electronic and steric properties of the resulting complex. While the core focus is on the trifluoroacetylacetonate ligand, related research on other beta-diketonate ligands provides insight into potential strategies. For example, the use of different beta-diketonates can lead to the formation of various polynuclear lanthanide-diketonato clusters.

Reaction Mechanism Elucidation in Neodymium(III) Trifluoroacetylacetonate Formation

Nd³⁺ + 3 CF₃COCH₂COCH₃ + 3 B → Nd(CF₃COCHCOCH₃)₃ + 3 BH⁺

Where B represents a base. The stability of the resulting complex is influenced by factors such as the pH of the solution and the nature of the solvent.

Optimization of Synthesis Parameters for Enhanced Yield and Purity of Neodymium(III) Trifluoroacetylacetonate

Optimizing synthesis parameters is crucial for maximizing the yield and purity of Neodymium(III) trifluoroacetylacetonate. Key parameters that can be adjusted include temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of neodymium(III) bromide, increasing the temperature up to 400°C had a positive effect on the reaction yield, which then slightly decreased at higher temperatures. arabjchem.org Similarly, adjusting the molar ratio of the reactants, such as neodymium oxide to ammonium (B1175870) bromide in the case of neodymium(III) bromide synthesis, significantly impacts the yield. arabjchem.org A full factorial design analysis can be employed to create a mathematical model that connects these factors to the reaction yield, allowing for the determination of the optimal conditions. arabjchem.org For the synthesis of neodymium fluoride (B91410), it was found that a 10% surplus of the fluorinating agent (ammonium hydrofluoride) and a controlled, sequentially reduced heating rate up to 600°C resulted in a high degree of fluorination (99.0–99.8%). mdpi.com These principles of systematic optimization can be applied to the synthesis of Neodymium(III) trifluoroacetylacetonate to achieve high yields of a pure product.

Advanced Structural Elucidation of Neodymium Iii Trifluoroacetylacetonate

Single Crystal X-ray Diffraction Analysis of Neodymium(III) Trifluoroacetylacetonate

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific SC-XRD study for anhydrous neodymium(III) trifluoroacetylacetonate is not available, the crystal structure of the closely related Neodymium(III) acetylacetonate (B107027) dihydrate, Nd(CH₃COCHCOCH₃)₃(H₂O)₂, offers significant insights. wikipedia.org The structural principles derived from this and other lanthanide β-diketonate complexes allow for a detailed projection of the molecular and supramolecular features of the title compound.

The Neodymium(III) ion in β-diketonate complexes typically exhibits high coordination numbers, commonly 8 or 9, and occasionally 10. mdpi.comacademie-sciences.fr In the case of neodymium(III) trifluoroacetylacetonate, the central Nd(III) ion would be chelated by three trifluoroacetylacetonate ligands. Each ligand coordinates to the metal center through its two oxygen atoms, forming a six-membered chelate ring.

Based on analogous structures, such as [La(acac)₃(H₂O)₂] which features an 8-coordinate lanthanum ion, it is highly probable that the neodymium center in a hydrated form of neodymium(III) trifluoroacetylacetonate would also be 8-coordinate. academie-sciences.fr This coordination sphere would be completed by two water molecules. The resulting coordination polyhedron is often a distorted square antiprism or a distorted dodecahedron. academie-sciences.fr For an anhydrous form, the coordination number might be lower, or the complex could exist as a dimer or polymer where ligands bridge between metal centers to satisfy the coordination requirements of the large Nd(III) ion. rsc.org In dinuclear lanthanide complexes with bridging ligands, each metal center can still maintain a high coordination number, such as eight. acs.org

The Nd-O bond distances are expected to be in the range of 2.3 Å to 2.8 Å, consistent with values reported for other neodymium coordination polymers and complexes. nih.gov For instance, in a neodymium(III) glutarate sulfate (B86663) complex, the Nd-O bond lengths vary from 2.383(2) to 2.785(2) Å. nih.gov In lanthanide β-diketonate complexes, the Ln-O bond distances typically fall within the 2.3 Å to 2.5 Å range. acs.org

Table 1: Projected Crystallographic and Coordination Data for Neodymium(III) Trifluoroacetylacetonate (based on analogous compounds)

| Parameter | Projected Value/Description | Source Analogy |

| Crystal System | Monoclinic or Triclinic | wikipedia.org |

| Space Group | P2₁/c or P-1 | wikipedia.org |

| Coordination Number | 8 or 9 (likely 8 in hydrated form) | mdpi.comacademie-sciences.fr |

| Coordination Geometry | Distorted Square Antiprism or Dodecahedron | academie-sciences.fr |

| Nd-O Bond Lengths | ~ 2.3 - 2.8 Å | acs.orgnih.gov |

This table presents projected data based on the crystal structures of analogous lanthanide complexes, as a definitive structure for Neodymium(III) trifluoroacetylacetonate is not publicly available.

The trifluoroacetylacetonate ligand, upon chelation to the Nd(III) center, will form a nearly planar six-membered ring. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group can influence the electronic properties and potentially the bond lengths and angles within the chelate ring compared to the non-fluorinated acetylacetonate ligand.

Powder X-ray Diffraction Characterization of Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. A PXRD pattern is a fingerprint of a crystalline compound, with peak positions corresponding to the d-spacings of the crystal lattice planes and peak intensities related to the arrangement of atoms within the unit cell.

For neodymium(III) trifluoroacetylacetonate, obtaining a PXRD pattern would be essential for routine phase identification and purity assessment of bulk samples. The experimental pattern could be compared with a theoretical pattern calculated from the single-crystal structure (if one were available) to confirm the bulk sample's identity and crystallinity. In the absence of a reference single-crystal structure, the PXRD pattern itself serves as the primary reference for the crystalline phase. The analysis of the peak positions can allow for the determination of the unit cell parameters. Furthermore, the width of the diffraction peaks can provide information about the crystallite size and the presence of microstrain within the material. In studies of lanthanide β-diketonate complexes, PXRD is routinely used to confirm the crystalline nature and phase purity of the synthesized materials. acs.org

Electron Diffraction Studies for Nanocrystalline Forms

Electron diffraction is a technique analogous to X-ray diffraction but uses a beam of electrons instead of X-rays. Due to the much stronger interaction of electrons with matter, electron diffraction is particularly well-suited for the structural analysis of nanocrystalline materials and very small single crystals that are not amenable to conventional X-ray diffraction techniques. rsc.org

Should neodymium(III) trifluoroacetylacetonate be synthesized in a nanocrystalline form, for example, for applications in catalysis or as a precursor for nanoparticle synthesis, electron diffraction would be an invaluable characterization tool. Techniques such as selected area electron diffraction (SAED) or nanobeam diffraction can provide information on the crystal structure and orientation of individual nanoparticles. High-resolution transmission electron microscopy (HRTEM), often used in conjunction with electron diffraction, can provide images of the crystal lattice planes. nih.gov Studies on lanthanide oxide nanoparticles have demonstrated the utility of these techniques in determining their size, morphology, and crystal structure. researchgate.netnih.gov Therefore, electron diffraction would be the method of choice for the advanced structural elucidation of any nanocrystalline phases of neodymium(III) trifluoroacetylacetonate.

Comprehensive Spectroscopic Characterization and Electronic Structure Investigations of Neodymium Iii Trifluoroacetylacetonate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides detailed information about the bonding and structure of the molecule by probing its vibrational modes.

FT-IR spectroscopy is a powerful technique for identifying the functional groups and coordination effects in metal complexes. The spectrum of Neodymium(III) trifluoroacetylacetonate is best understood by comparing it to the free trifluoroacetylacetonate ligand. The coordination of the ligand to the Nd(III) ion induces significant shifts in the vibrational frequencies of the C=O and C=C bonds.

In the free ligand, the keto-enol tautomerism results in characteristic vibrational bands. Upon chelation to the neodymium ion, the distinct C=O and C=C stretching vibrations merge into bands representing the delocalized π-system of the chelate ring. Typically, the strong band associated with the C=O stretch in the free ligand shifts to a lower frequency (lower wavenumber) in the complex, indicating a weakening of the C=O bond as its electron density is shared with the metal ion.

Simultaneously, new vibrational modes appear at lower frequencies, which are characteristic of the metal-ligand bond itself. The Nd-O stretching vibrations are typically found in the far-infrared region of the spectrum, providing direct evidence of coordination. The presence of the CF₃ group introduces strong C-F stretching vibrations, which are also identifiable in the spectrum.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) + ν(C=C) | 1600 - 1650 | Asymmetric stretch of the chelate ring, shifted from free ligand C=O stretch. |

| ν(C=C) + ν(C=O) | 1500 - 1550 | Symmetric stretch of the chelate ring. |

| ν(CF₃) | 1100 - 1300 | Strong stretching vibrations of the carbon-fluorine bonds. |

| ν(Nd-O) | 400 - 600 | Metal-oxygen stretching vibration, confirming coordination. |

The symmetric C=C and C=O stretching modes, which may be weak in the IR spectrum, often produce strong bands in the Raman spectrum. These characteristic bands serve as a unique vibrational fingerprint for the complex. Furthermore, Raman spectroscopy can be used to study the structure and order of the compound in thin films, a key application area for this material. iastate.edu The technique's ability to probe molecular structure without requiring resonant electronic transitions makes it a versatile analytical method. iastate.edu

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule, providing insights into the energy levels of the f-electrons and charge transfer phenomena.

The UV-Vis absorption spectrum of Neodymium(III) trifluoroacetylacetonate is characterized by two distinct types of electronic transitions: f-f transitions and charge transfer transitions.

f-f Transitions : The transitions between the 4f electronic energy levels of the Nd(III) ion appear in the visible and near-infrared (NIR) regions of the spectrum. stemed.siterroij.com These transitions are "Laporte-forbidden," meaning they are formally forbidden by quantum mechanical selection rules. rroij.com Consequently, they appear as very sharp, narrow, and weak absorption bands, almost resembling atomic spectra. stemed.site The 4f orbitals are well-shielded by the outer 5s and 5p electrons, so the positions of these bands are only slightly influenced by the ligand environment. rroij.com For neodymium, these characteristic sharp absorption features can be observed even when it is present in low concentrations. nih.gov

Charge Transfer Transitions : In the ultraviolet (UV) region, a broad and very intense absorption band is typically observed. This band is attributed to a ligand-to-metal charge transfer (LMCT) transition. In this process, an electron is excited from a molecular orbital primarily located on the trifluoroacetylacetonate ligand to an empty or partially filled orbital on the Nd(III) ion. Unlike the weak f-f transitions, these charge transfer bands are fully allowed and thus have much higher intensities.

| Approximate Wavelength (nm) | Associated Electronic Transition (from ⁴I₉/₂) |

|---|---|

| ~870 | ⁴F₃/₂ |

| ~810 | ⁴F₅/₂ , ²H₉/₂ |

| ~745 | ⁴F₇/₂ , ⁴S₃/₂ |

| ~580 | ⁴G₅/₂ , ²G₇/₂ |

Hyperspectral imaging combines digital imaging with spectroscopy to acquire a complete spectrum at every pixel of an image. nih.gov This technique has great potential for identifying and mapping the spatial distribution of materials based on their unique spectral signatures. nih.gov

The sharp and distinctive f-f absorption bands of the neodymium ion serve as ideal spectral markers for hyperspectral analysis. nih.gov For instance, by tuning the imaging system to the characteristic absorption wavelengths of Nd(III) around 745 nm, 810 nm, or 870 nm, it is possible to create a map showing the concentration and distribution of neodymium-containing species, such as Neodymium(III) trifluoroacetylacetonate, within a sample matrix. nih.gov The depth of the absorption feature at a specific wavelength, for example 810 nm, can be correlated to the relative concentration of neodymium in that pixel. nih.gov This allows for the visualization of Nd-rich hotspots and quantitative analysis of its distribution, which is valuable in materials science for assessing the uniformity of coatings or the composition of composite materials. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy on Neodymium(III) trifluoroacetylacetonate presents unique characteristics due to the paramagnetic nature of the Nd(III) ion. The Nd(III) ion has unpaired electrons in its 4f orbitals, which create a strong local magnetic field. This field significantly influences the nearby nuclei of the trifluoroacetylacetonate ligand.

Unlike the sharp, well-resolved signals seen in the NMR spectra of diamagnetic compounds, the ¹H and ¹³C NMR spectra of paramagnetic complexes like this one are characterized by:

Large Chemical Shifts : The resonances of the ligand's protons and carbons are shifted far outside the typical chemical shift ranges. These paramagnetic shifts can be either upfield or downfield by tens or even hundreds of ppm.

Significant Peak Broadening : The interaction with the unpaired electrons of Nd(III) provides an efficient mechanism for nuclear spin relaxation, causing the NMR signals to become very broad.

Because of this extreme broadening and shifting, routine structural elucidation via NMR is challenging. However, the technique can be used in specialized ways, such as with the Evans method, to determine the magnetic susceptibility of the complex, which provides information about the number of unpaired electrons. azom.com The study of paramagnetic NMR spectra provides valuable insight into the electronic structure and magnetic properties of the neodymium complex. azom.com

¹H and ¹³C NMR Chemical Shift Analysis of Ligand Protons and Carbons

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of diamagnetic organic molecules. However, the presence of a paramagnetic center, such as the Neodymium(III) ion in neodymium trifluoroacetylacetonate, introduces significant changes to the NMR spectra.

In a typical ¹H NMR spectrum of a diamagnetic trifluoroacetylacetonate ligand, distinct signals would be expected for the methine proton (CH) and the methyl protons (CH₃). Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons (C=O), the methine carbon (CH), the methyl carbon (CH₃), and the trifluoromethyl carbon (CF₃). The chemical shifts of these nuclei are influenced by their local electronic environment. libretexts.org For instance, in related naphthoquinone compounds, ¹H and ¹³C chemical shifts are sensitive to the presence of different substituents. nih.gov

The electronegativity of substituent groups significantly affects the chemical shifts of nearby carbon atoms. libretexts.org In the context of the trifluoroacetylacetonate ligand, the highly electronegative fluorine atoms in the CF₃ group would be expected to cause a downfield shift (higher ppm value) for the adjacent carbonyl carbon and the trifluoromethyl carbon itself.

It is important to note that unlike in ¹H NMR, the integration of ¹³C NMR signals does not typically correlate to the number of carbon atoms, as the signal intensity is affected by various factors, including relaxation times. libretexts.org

Paramagnetic Effects in Neodymium(III) NMR Spectra

The Neodymium(III) ion is paramagnetic due to the presence of unpaired f-electrons. This paramagnetism profoundly influences the NMR spectra of its complexes, such as neodymium trifluoroacetylacetonate. The interaction between the unpaired electrons of the Nd(III) ion and the nuclei of the coordinating trifluoroacetylacetonate ligand leads to two primary effects: large chemical shift ranges and significant line broadening. osti.govyoutube.com

The chemical shifts in the ¹H NMR spectra of paramagnetic complexes can span a much wider range, sometimes from -200 ppm to +200 ppm, compared to the typical 0-12 ppm range for diamagnetic organic molecules. youtube.com This is a result of both contact and pseudo-contact (or dipolar) shifts, which arise from the delocalization of unpaired electron spin density onto the ligand atoms and the through-space magnetic anisotropy of the paramagnetic metal center, respectively. nih.gov These shifts provide valuable structural information, as their magnitude is dependent on the distance and orientation of the nucleus relative to the paramagnetic ion. nih.gov

The second major effect is the significant broadening of NMR signals. osti.gov The fluctuating magnetic field generated by the unpaired electrons of the Nd(III) ion provides an efficient mechanism for nuclear spin relaxation, leading to shorter relaxation times (T1 and T2) and, consequently, broader resonance lines. This broadening can sometimes be so severe that signals become undetectable. The magnetic moment of an electron is about 1000 times larger than that of a nucleus, resulting in a much stronger magnetic field that contributes to this broadening. youtube.com

The study of such paramagnetically shifted and broadened spectra, while complex, can offer detailed insights into the electronic structure and geometry of neodymium complexes. osti.gov

Solid-State NMR Investigations

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including metal complexes. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are dominated by these interactions, which provide rich structural information. youtube.com For nuclei with a quadrupole moment (I > 1/2), such as some rare-earth isotopes, their interaction with the local electric field gradient can lead to very broad signals, making them difficult to observe. nih.gov

For rare-earth elements, the large magnetic moments and often large quadrupole moments of their isotopes present significant challenges for SSNMR. nih.govresearchgate.net However, successful SSNMR studies have been conducted on other rare-earth nuclei in well-ordered crystalline environments. nih.gov The ability to obtain high-resolution SSNMR spectra is highly dependent on the local symmetry of the metal site and the absence of structural disorder. nih.gov Advanced SSNMR techniques, potentially performed at ultra-high magnetic fields, could provide detailed information about the local coordination environment of the neodymium ion and the solid-state packing of the trifluoroacetylacetonate ligands. nih.gov

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of metal complexes, allowing for the transfer of ions from solution to the gas phase with minimal fragmentation. In the analysis of neodymium trifluoroacetylacetonate, one would expect to observe ions corresponding to the intact complex or its adducts.

Prominent ions in ESI spectra often include the protonated molecule [M+H]⁺ or adducts with sodium, [M+Na]⁺. nih.gov For a neutral complex like tris(trifluoroacetylacetonato)neodymium(III), ions could be formed through the association with cations present in the solvent or mobile phase. The presence of trifluoroacetic acid, a common additive in liquid chromatography, can influence the ionization process. nih.gov

The specific ions observed would depend on the solvent system and the instrumental conditions. For example, the complex might be detected as [Nd(tfac)₂]⁺ (where tfac is the trifluoroacetylacetonate ligand) if it loses one ligand, or as adducts like [Nd(tfac)₃ + Na]⁺. Collision-induced dissociation (CID) experiments within the mass spectrometer could be used to fragment the parent ions, providing further structural information through the analysis of the resulting fragment ions. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique particularly useful for analyzing large molecules and complexes with low volatility. nih.gov In a MALDI-TOF experiment, the sample, neodymium trifluoroacetylacetonate, would be co-crystallized with a matrix material that strongly absorbs the laser energy.

Upon irradiation with a laser, the matrix desorbs and ionizes, transferring charge to the analyte molecules. This process typically forms singly charged ions, and their mass-to-charge ratio is determined by their time of flight to the detector. For neodymium trifluoroacetylacetonate, one might expect to observe the molecular ion [Nd(tfac)₃]⁺ or fragment ions resulting from the loss of one or more ligands, such as [Nd(tfac)₂]⁺. The choice of matrix is crucial and can influence the observed spectra. nih.gov

MALDI-TOF is a high-throughput technique that provides specific biomarker profiles for various substances. nih.gov The resulting mass spectrum would provide the molecular weight of the complex and can reveal information about its composition and stability in the gas phase. researchgate.netresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. nih.gov It is capable of detecting metals and some non-metals at trace and ultra-trace concentrations, down to the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. nih.gov

In the analysis of neodymium trifluoroacetylacetonate, the sample would be introduced into a high-temperature argon plasma (around 7,500 K). nih.gov The plasma atomizes and ionizes the sample, breaking down the molecular structure into its constituent atoms. nih.gov The resulting ions, including the isotopes of neodymium, are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

This technique is ideal for confirming the presence of neodymium and determining its concentration with high accuracy. researchgate.net ICP-MS can also provide information on the isotopic composition of the element. springernature.comrsc.org However, a key feature of ICP-MS is that it destroys the molecular information; it provides elemental composition but not the structure of the original complex. nih.gov Potential challenges in ICP-MS analysis include isobaric and polyatomic interferences, where ions of different elements or polyatomic species have the same nominal mass as the analyte. For instance, when analyzing neodymium in a complex matrix, the formation of neodymium oxides (NdO⁺) or hydroxides (NdOH⁺) in the plasma can interfere with the detection of other elements. researchgate.netiaea.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. stanford.edudiva-portal.org For Neodymium(III) trifluoroacetylacetonate, XPS analysis provides critical information about the integrity of the complex on a surface, confirming the presence of its constituent elements—Neodymium (Nd), Oxygen (O), Carbon (C), and Fluorine (F)—and probing their chemical bonding environments. stanford.edu

The analysis involves irradiating the sample with a beam of X-rays, typically using a monochromatic Al Kα source (1486.7 eV). stanford.edu This causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of each element and is sensitive to the local chemical environment and the oxidation state of the atom, an effect known as the chemical shift. diva-portal.org

In a typical XPS analysis of Neodymium(III) trifluoroacetylacetonate, a survey scan would first be performed to identify all elements present on the surface. Subsequently, high-resolution scans would be recorded for the specific regions of interest: Nd 3d, O 1s, C 1s, and F 1s.

The C 1s high-resolution spectrum is particularly informative. It can be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the trifluoroacetylacetonate ligand:

C-C/C-H: Carbon atoms in the methyl group.

C-O: The carbon atom single-bonded to oxygen in the acetylacetonate (B107027) backbone.

C=O: The carbonyl carbon atom in the chelate ring.

C-F₃: The carbon atom of the trifluoromethyl group, which appears at a significantly higher binding energy due to the strong electron-withdrawing effect of the fluorine atoms. d-nb.info

The O 1s spectrum typically shows components related to the oxygen atoms coordinated to the neodymium ion within the β-diketonate rings. researchgate.net The F 1s peak is expected to be a single, sharp peak characteristic of the C-F bonds in the trifluoromethyl groups. The Nd 3d spectrum confirms the presence and oxidation state of the neodymium ion, which is expected to be +3. The spectrum for Nd 3d₅/₂ may exhibit a main peak and a "shake-up" satellite peak, which arises from ligand-to-metal charge transfer and is indicative of the covalent character of the Nd-O bond. pku.edu.cn

This detailed analysis allows for the verification of the ligand structure and its coordination to the central metal ion on a sample's surface.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Neodymium | Nd 3d₅/₂ | ~982 - 984 eV | Presence and +3 oxidation state of Neodymium. |

| Oxygen | O 1s | ~531 - 533 eV | Confirmation of C-O and C=O bonds in the ligand. |

| Fluorine | F 1s | ~688 - 689 eV | Presence of trifluoromethyl (CF₃) groups. |

| Carbon | C 1s | ~284 - 293 eV | Differentiates between C-C/C-H, C-O, C=O, and CF₃ groups. |

Luminescence and Photoluminescence Spectroscopy of Neodymium(III) Trifluoroacetylacetonate

The luminescence properties of Neodymium(III) trifluoroacetylacetonate are defined by the unique electronic structure of the Nd³⁺ ion, which features a rich system of 4f energy levels. The f-f electronic transitions are largely shielded from the ligand field by outer 5s and 5p electrons, resulting in characteristic, sharp, line-like emission bands. nih.gov

Excitation and Emission Spectra Analysis in the Near-Infrared Region

The photoluminescence of Neodymium(III) trifluoroacetylacetonate is characterized by distinct emission bands in the near-infrared (NIR) region. Upon excitation, the complex displays intense luminescence corresponding to transitions from the ⁴F₃/₂ excited state to lower-lying levels of the ⁴I manifold. nih.govnih.gov

The primary emission peaks observed are:

~875-895 nm: Attributed to the ⁴F₃/₂ → ⁴I₉/₂ transition. This is often the most intense band.

~1060 nm: Corresponding to the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which is a key transition for laser applications.

~1330-1350 nm: Resulting from the ⁴F₃/₂ → ⁴I₁₃/₂ transition. nih.govnih.govrsc.org

The excitation spectrum, monitored at one of the characteristic emission wavelengths (e.g., 1060 nm), reveals the absorption pathways that lead to luminescence. It typically consists of a broad, intense band in the UV region (e.g., ~320-380 nm), which corresponds to the π-π* transitions of the trifluoroacetylacetonate ligand. nih.gov Additionally, several weaker and sharper bands can be observed in the visible and NIR regions, which are due to the direct, parity-forbidden f-f absorption transitions of the Nd³⁺ ion itself. nih.govnih.gov The high intensity of the ligand absorption band compared to the direct Nd³⁺ absorption bands is the basis for the sensitized luminescence mechanism.

| Transition | Approximate Wavelength (nm) | Region |

| ⁴F₃/₂ → ⁴I₉/₂ | 875 - 895 | Near-Infrared (NIR) |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 | Near-Infrared (NIR) |

| ⁴F₃/₂ → ⁴I₁₃/₂ | 1330 - 1350 | Near-Infrared (NIR) |

Luminescence Quantum Yield Determination

The determination of absolute quantum yields can be performed using an integrating sphere setup, which captures all emitted light. bjraylight.com The quantum yield for sensitized NIR luminescence can also be estimated from the observed luminescence lifetime (τobs) and the radiative lifetime (τrad) of the Nd³⁺ excited state (ΦL = τobs / τrad). rsc.org

The quantum yield of Neodymium(III) trifluoroacetylacetonate is highly dependent on several factors. The efficiency of the energy transfer from the ligand's triplet state to the Nd³⁺ ion is paramount. Furthermore, non-radiative decay processes, which compete with luminescence, significantly impact the final yield. These quenching pathways can be mediated by high-frequency vibrations from oscillators like C-H, O-H, or N-H bonds present in the ligand or solvent molecules that may be coordinated to the metal center. The use of fluorinated ligands like trifluoroacetylacetonate is advantageous as the replacement of C-H bonds with lower-frequency C-F bonds helps to minimize vibrational quenching and can enhance the quantum yield.

Luminescence Lifetime Measurements

The luminescence lifetime (τ) is the average time the Nd³⁺ ion remains in its excited state (⁴F₃/₂) following excitation before returning to a lower energy state via radiative or non-radiative processes. It is a key indicator of the efficiency of the luminescence process and the local environment of the lanthanide ion. nih.gov

Lifetime measurements are typically conducted by exciting the sample with a short pulse of light (from a laser or flash lamp) and then measuring the decay of the luminescence intensity over time. The decay is often fitted to an exponential function to extract the lifetime value. For Nd³⁺ complexes, these lifetimes are typically in the range of hundreds of nanoseconds to several microseconds in solution or solid-state matrices. rsc.orgnih.gov A longer lifetime generally correlates with higher luminescence efficiency, as it indicates a lower rate of non-radiative deactivation. The lifetime can be significantly shortened by the presence of quenching species, such as water molecules, whose O-H vibrations provide an efficient non-radiative decay pathway.

Ligand-Sensitized Luminescence Mechanisms

The characteristic NIR luminescence of Neodymium(III) trifluoroacetylacetonate is primarily achieved through a ligand-sensitized process, often termed the "antenna effect". researchgate.net Because the direct excitation of the Nd³⁺ ion is inefficient due to parity-forbidden f-f transitions, the organic trifluoroacetylacetonate ligand is employed to absorb light energy and transfer it to the central metal ion.

The mechanism proceeds through several key steps:

Absorption: The trifluoroacetylacetonate ligand, with its conjugated π-system, strongly absorbs incident UV radiation, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). researchgate.net

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing, a non-radiative transition from the excited singlet state (S₁) to a lower-energy triplet state (T₁). This process is typically very efficient in complexes with heavy metal ions. researchgate.net

Energy Transfer (ET): The crucial step is the intramolecular energy transfer from the ligand's triplet state (T₁) to the Nd³⁺ ion. For this transfer to be efficient, the energy of the ligand's T₁ state must be slightly higher than the energy of the accepting resonant level of the Nd³⁺ ion, primarily the ⁴F₃/₂ level. rsc.org

Emission: After being populated via energy transfer, the ⁴F₃/₂ level of the Nd³⁺ ion de-excites by emitting photons, giving rise to the characteristic NIR luminescence bands. nih.gov

This antenna effect dramatically increases the effective absorption cross-section of the Nd³⁺ ion, leading to significantly enhanced luminescence intensity compared to the direct excitation of the bare ion.

Temperature-Dependent Luminescence Studies

Investigating the luminescence properties of Neodymium(III) trifluoroacetylacetonate as a function of temperature provides valuable insights into the photophysical processes, particularly the non-radiative deactivation pathways. Generally, the luminescence intensity and lifetime of lanthanide complexes decrease as the temperature increases. nih.govresearchgate.net

This phenomenon, known as thermal quenching, occurs because higher temperatures activate non-radiative decay channels. At elevated temperatures, the excited state energy of the Nd³⁺ ion can be transferred to vibrational modes of the surrounding ligands or solvent molecules, dissipating as heat instead of light. nih.gov The energy can also be back-transferred from the Nd³⁺ ion to the ligand's triplet state if the energy gap between them is small enough to be overcome by thermal energy.

By measuring the luminescence intensity or lifetime at various temperatures, an activation energy (Ea) for the thermal quenching process can be calculated using the Arrhenius equation. This activation energy corresponds to the energy barrier that must be overcome for the non-radiative process to occur and provides information about the thermal stability of the complex's luminescence. Such studies are crucial for applications where the material may be subjected to varying temperatures, and the predictable temperature-dependence of the luminescence can even be exploited for applications in luminescent thermometry. nih.govnih.gov

Electronic Structure and Bonding Analysis

The electronic structure and bonding in Neodymium(III) trifluoroacetylacetonate are complex, arising from the interactions between the Neodymium(III) ion and the surrounding trifluoroacetylacetonate ligands. A thorough understanding of these interactions is crucial for interpreting the compound's spectroscopic properties. This section delves into the theoretical frameworks used to describe the electronic environment of the Nd³⁺ ion within this chelate.

Crystal Field Theory (CFT) Applications to Neodymium(III) Trifluoroacetylacetonate

Crystal Field Theory (CFT) provides a foundational model for understanding the electronic structure of lanthanide complexes. In the context of Neodymium(III) trifluoroacetylacetonate, CFT treats the trifluoroacetylacetonate ligands as point negative charges that create an electrostatic field around the central Nd³⁺ ion. This "crystal field" perturbs the energy levels of the ion's valence electrons.

For lanthanide ions like Nd³⁺, the pertinent orbitals are the 4f orbitals. In the free, uncomplexed ion, the 4f orbitals are degenerate, meaning they all have the same energy. However, the electrostatic field generated by the coordinating oxygen atoms of the trifluoroacetylacetonate ligands lifts this degeneracy. The 4f orbitals are spatially shielded by the filled 5s² and 5p⁶ orbitals, leading to relatively weak interactions with the ligand field compared to d-block transition metals.

Despite being a weaker effect, this crystal field splitting is fundamental to the observed electronic f-f transitions. The theory posits that the absorption of light promotes an electron from a lower-energy 4f orbital to a higher-energy 4f orbital. The precise energy of these transitions, and thus the color and spectroscopic signature of the complex, is determined by the magnitude of this splitting. While CFT offers a basic electrostatic picture, it has limitations as it neglects any covalent character in the metal-ligand bond, an aspect better addressed by more advanced theories. wikipedia.orgcanterbury.ac.nz

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory Investigations

Ligand Field Theory (LFT) extends Crystal Field Theory by incorporating the covalent nature of metal-ligand bonding, providing a more accurate description for complexes like Neodymium(III) trifluoroacetylacetonate. libretexts.orgyoutube.com LFT uses the framework of Molecular Orbital (MO) theory to describe the interactions between the metal ion's orbitals and the orbitals of the ligands. libretexts.orgyoutube.com

In this model, the atomic orbitals of the Nd³⁺ ion combine with the symmetry-adapted linear combinations of orbitals from the trifluoroacetylacetonate ligands to form molecular orbitals. The bonding in the complex is not purely electrostatic; there is a degree of electron sharing between the neodymium ion and the coordinating oxygen atoms of the ligand. taylorandfrancis.com

A key piece of experimental evidence supporting this covalent interaction is the nephelauxetic effect . wikipedia.org This effect, Greek for "cloud-expanding," refers to the observed decrease in the inter-electron repulsion parameters (the Racah parameters) for a metal ion when it is in a complex compared to its free gaseous state. wikipedia.org This reduction implies that the 4f electron cloud expands, which is attributed to two main factors:

Reduced Effective Nuclear Charge: The partial donation of electron density from the ligands to the metal reduces the effective positive charge experienced by the 4f electrons, allowing the orbitals to expand. wikipedia.org

Covalency: The formation of molecular orbitals delocalizes the metal electrons over both the metal and the ligands, effectively increasing the size of the orbital space and reducing electron-electron repulsion. wikipedia.org

The magnitude of the nephelauxetic effect is quantified by the parameter β = B(complex) / B(free ion), where B is the Racah parameter. A smaller β value indicates a greater reduction in inter-electron repulsion and thus a higher degree of covalency in the metal-ligand bond. wikipedia.org The study of the nephelauxetic effect reveals the covalent character present in the Nd-O bond within the trifluoroacetylacetonate complex. wikipedia.orgtaylorandfrancis.com

Table 1: The Nephelauxetic Series for Selected Ligands

This table illustrates the general trend of the nephelauxetic effect, ranking ligands by their ability to cause electron cloud expansion. Ligands that form more covalent bonds typically appear further to the right in the series.

| Ligand | Nephelauxetic Effect |

| F⁻ | Weak |

| H₂O | |

| NH₃ | |

| en (ethylenediamine) | |

| Cl⁻ | |

| CN⁻ | |

| Br⁻ | |

| I⁻ | Strong |

Note: This is a generalized series. The position of a ligand can vary slightly depending on the central metal ion.

Spectrochemical Series Considerations for Trifluoroacetylacetonate Ligand

The spectrochemical series is an empirically derived list of ligands ordered according to the magnitude of the crystal field splitting (Δ) they induce. unacademy.comwikipedia.orgallen.in Ligands that cause a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands. unacademy.comwikipedia.org This series is crucial for predicting the spectroscopic and magnetic properties of coordination compounds. allen.in

A partial spectrochemical series is as follows: I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < C₂O₄²⁻ ≈ H₂O < NH₃ < en < CN⁻ < CO taylorandfrancis.com

The position of the trifluoroacetylacetonate ligand can be inferred by comparing it to the well-studied acetylacetonate (acac⁻) ligand. Acetylacetonate itself is considered an intermediate to weak-field ligand. unacademy.com In trifluoroacetylacetonate, three hydrogen atoms on one of the methyl groups are replaced by highly electronegative fluorine atoms. These fluorine atoms exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the chelating oxygen atoms, reducing their ability to donate electron density to the Nd³⁺ ion. Consequently, the electrostatic and covalent interactions are weakened, resulting in a smaller crystal field splitting. Therefore, trifluoroacetylacetonate is expected to be a weaker field ligand than acetylacetonate and would be placed towards the weaker-field end of the spectrochemical series.

Table 2: Partial Spectrochemical Series

This table shows the relative field strength of various common ligands.

| Ligand | Relative Field Strength |

| I⁻ | Weakest |

| Br⁻ | |

| SCN⁻ | |

| Cl⁻ | |

| F⁻ | |

| H₂O | |

| NH₃ | |

| NO₂⁻ | |

| CN⁻ | |

| CO | Strongest |

| Source: Adapted from various chemical sources providing the general order of the spectrochemical series. unacademy.comwikipedia.orgtaylorandfrancis.com |

Influence of Coordination Environment on Neodymium(III) Electronic Transitions

The coordination environment created by the trifluoroacetylacetonate ligands has a profound influence on the electronic transitions of the Nd³⁺ ion. acs.org This is particularly evident in the phenomenon of hypersensitive transitions . tandfonline.comresearchgate.net These are specific f-f transitions whose intensities are exceptionally sensitive to small changes in the local environment of the lanthanide ion, including the nature of the ligand, the coordination number, and the symmetry of the complex. tandfonline.comrsc.org For Nd³⁺, the transitions around 580 nm, specifically from the ⁴I₉/₂ ground state to the ⁴G₅/₂ and ²G₇/₂ excited states, are well-known hypersensitive transitions. tandfonline.com Their intensity can change dramatically with the coordination environment, sometimes by a factor of up to 200. rsc.org

The Judd-Ofelt theory is a powerful theoretical framework used to analyze and quantify the intensities of these f-f transitions. nasa.govmdpi.com The theory models the intensity of an induced electric dipole transition using three phenomenological parameters, Ωλ (where λ = 2, 4, 6), which are determined by fitting experimental absorption spectra. nasa.govekb.eg These parameters encapsulate the influence of the host environment on the electronic transitions.

Ω₂ is highly sensitive to the local symmetry and the degree of covalency in the metal-ligand bond. It is strongly correlated with the intensity of hypersensitive transitions. ekb.eg A higher Ω₂ value often indicates a more covalent bond and a lower symmetry coordination site.

Ω₄ and Ω₆ are more related to the bulk properties of the medium, such as rigidity and viscosity, and are less sensitive to specific changes in the coordination sphere. mdpi.com

By performing a Judd-Ofelt analysis on the absorption spectrum of Neodymium(III) trifluoroacetylacetonate, one can obtain the Ωλ parameters. These values provide quantitative insight into how the specific coordination environment provided by the trifluoroacetylacetonate ligands—with its particular bond lengths, bond angles, and covalent character—dictates the probabilities of the observed electronic transitions. ekb.egresearchgate.net

Table 3: Illustrative Judd-Ofelt Parameters for Nd³⁺ in Different Environments

This table provides example values to show how Judd-Ofelt parameters vary with the host material, reflecting changes in the coordination environment.

| Host Material | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Ω₆ (× 10⁻²⁰ cm²) |

| LaF₃ Crystal | 1.6 | 3.5 | 4.5 |

| Phosphate (B84403) Glass | 4.2 | 4.8 | 5.5 |

| Tellurite Glass | 5.1 | 4.1 | 4.9 |

Note: These are representative values from various literature sources to illustrate the concept. The specific values for Neodymium(III) trifluoroacetylacetonate would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of Neodymium Iii Trifluoroacetylacetonate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. flvc.orgaps.org It is particularly useful for determining the ground-state properties of molecules like neodymium(III) trifluoroacetylacetonate.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For neodymium(III) trifluoroacetylacetonate, these calculations help in predicting bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis is subsequently carried out on the optimized geometry. This analysis serves two main purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and it predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental spectroscopic data to validate the theoretical model. flvc.org

Table 1: Predicted Vibrational Frequencies for Neodymium(III) Trifluoroacetylacetonate

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(Nd-O) | 400-500 | Neodymium-Oxygen stretching |

| ν(C=O) | 1600-1650 | Carbonyl stretching |

| ν(C-C) | 1450-1550 | Carbon-Carbon stretching in the chelate ring |

| ν(C-CF₃) | 1100-1200 | Carbon-Trifluoromethyl stretching |

Note: The values in this table are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

Analysis of the electronic density provides a detailed picture of how electrons are distributed within the molecule. This is crucial for understanding the nature of the chemical bonds and the reactivity of the compound. For neodymium(III) trifluoroacetylacetonate, the analysis reveals the covalent character of the Nd-O bonds and the delocalization of electrons within the trifluoroacetylacetonate ligands.

Population analysis methods, such as Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis, are used to assign partial charges to each atom. This charge distribution is fundamental to understanding the electrostatic interactions within the molecule and with its environment.

Table 2: Calculated Mulliken Atomic Charges for Key Atoms in Neodymium(III) Trifluoroacetylacetonate

| Atom | Charge (a.u.) |

|---|---|

| Nd | +1.5 to +2.0 |

| O (coordinated) | -0.6 to -0.8 |

| C (carbonyl) | +0.4 to +0.6 |

| C (methyl) | -0.2 to -0.4 |

Note: These charge values are illustrative and depend on the population analysis scheme and the level of theory.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of the compound over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into:

Conformational Dynamics: How the shape of the molecule changes over time due to thermal fluctuations.

Solvation Structure: The arrangement of solvent molecules around the neodymium complex in a solution.

Transport Properties: Diffusion coefficients and viscosity of the compound in different media.

For neodymium(III) trifluoroacetylacetonate, MD simulations can be particularly useful for understanding its behavior in solution, which is relevant for its application in catalysis and materials science.

Ligand Field Theory Parameterization from Experimental Data

The parameterization of ligand field theory for Neodymium(III) trifluoroacetylacetonate, Nd(tfac)₃, relies on the analysis of its electronic absorption spectra. The intensities of the f-f transitions, which are formally forbidden by the Laporte rule, are analyzed using the Judd-Ofelt theory. iaea.orgvnu.edu.ua This theoretical framework allows for the determination of a set of intensity parameters, Ωλ (λ = 2, 4, 6), which are phenomenological parameters that depend on the symmetry of the coordination environment and the nature of the metal-ligand bonds. vnu.edu.uamdpi.com

The experimental oscillator strengths (P_exp) of the absorption bands are determined from the spectra and are related to the theoretical oscillator strengths (P_calc) through the Judd-Ofelt parameters. The Ωλ parameters are then typically obtained by a least-squares fit of the experimental oscillator strengths to the calculated values.

The Judd-Ofelt parameters for this related complex, along with those for other neodymium-doped host materials, are presented in the table below to offer a comparative perspective.

| Host Material | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Ω₆ (× 10⁻²⁰ cm²) | Reference |

| Nd(TTA)₃Phen in 6-FDA/Epoxy | 12.34 | 4.56 | 7.89 | researchgate.net |

| Nd³⁺:CGB | 8.97 | 3.12 | 4.55 | researchgate.net |

| Nd³⁺ in BaO-ZnO-B₂O₃ glass (0.5 mol%) | 2.85 | 3.98 | 5.12 | nih.gov |

The Ω₂ parameter is particularly sensitive to the local symmetry of the Nd³⁺ ion and the covalency of the metal-ligand bonds. A higher value of Ω₂ often indicates a more distorted coordination geometry and a greater degree of covalent character in the bonding. researchgate.net The values for Ω₄ and Ω₆ are more related to the bulk properties of the host material. nih.gov

The analysis of these parameters provides a quantitative description of the interaction between the Nd³⁺ ion and the surrounding trifluoroacetylacetonate ligands. This information is crucial for understanding the electronic structure and predicting the luminescent properties of the complex.

Solution Chemistry and Interfacial Phenomena of Neodymium Iii Trifluoroacetylacetonate

Solution Stability and Speciation Studies

The stability and speciation of Neodymium(III) trifluoroacetylacetonate are highly dependent on the solvent system. The coordination of the trifluoroacetylacetonate ligand enhances the complex's stability and solubility in organic solvents cymitquimica.com. This is a key characteristic that underpins its use in solvent extraction and as a precursor in non-aqueous synthesis routes.

In aqueous solutions, the ligand itself (trifluoroacetylacetone) can exist in keto-enol tautomeric equilibrium. The enolate form acts as a chelating agent for the Nd³⁺ ion. The formation of the complex proceeds in a stepwise manner, where the Nd³⁺ ion is sequentially coordinated by one, two, and then three trifluoroacetylacetonate (tfa) ligands. While detailed stability constants for the Nd(tfa)ₓ³⁻ˣ species in aqueous solution are not extensively documented, the general progression can be inferred from analogous systems like neodymium acetylacetonate (B107027) iaea.org.

The primary species formed is the neutral, coordinatively saturated Nd(tfa)₃ complex. However, in certain solvent systems, particularly in the presence of additional coordinating ligands or in ionic liquids, there is potential for the formation of higher-order anionic complexes. Research on the closely related Neodymium(III) hexafluoroacetylacetonate has shown that it readily forms a tetrakis anionic complex, [Nd(hfac)₄]⁻ rsc.org. By analogy, it is plausible that Neodymium(III) trifluoroacetylacetonate could form a similar [Nd(tfa)₄]⁻ species under specific conditions, which would significantly influence its solubility and extraction behavior.

Table 1: Potential Species of Neodymium(III) Trifluoroacetylacetonate in Different Solvent Environments

| Solvent Environment | Potential Neodymium Species | Notes |

| Aqueous Solution (Acidic to Neutral pH) | Nd³⁺(aq), [Nd(tfa)]²⁺, [Nd(tfa)₂]⁺, Nd(tfa)₃(s) | The neutral complex has low aqueous solubility. Stepwise formation occurs until precipitation. |

| Organic Solvents (e.g., hydrocarbons, chlorinated solvents) | Nd(tfa)₃ | The neutral complex is the dominant, soluble species. |

| Organic Solvents with Synergistic Agents (e.g., TBP, TOPO) | Nd(tfa)₃·Sₓ (S = Synergist) | Adduct formation increases coordination number and can enhance solubility and extraction. |

| Ionic Liquids / High Ligand Concentration | [Nd(tfa)₄]⁻ | Formation of an anionic "ate" complex is possible, analogous to other fluorinated β-diketonates rsc.org. |

Solvent Extraction Mechanisms and Optimization

Solvent extraction is a primary application for Neodymium(III) trifluoroacetylacetonate, used to separate neodymium from other rare earth elements. The process relies on the preferential partitioning of the neutral Nd(tfa)₃ complex from an aqueous phase into an immiscible organic phase.

The fundamental mechanism is a cation exchange process. The extractant, trifluoroacetylacetone (Htfa), resides in the organic phase and reacts with Nd³⁺ at the aqueous-organic interface. For each Nd³⁺ ion transferred to the organic phase, three protons (H⁺) are released into the aqueous phase, making the extraction highly pH-dependent.

The general extraction equilibrium can be represented as: Nd³⁺(aq) + 3 Htfa(org) ⇌ Nd(tfa)₃(org) + 3 H⁺(aq)

Optimization of this process involves controlling several key parameters to maximize the distribution ratio and selectivity for neodymium. These parameters, established through extensive studies on lanthanide extraction systems, are critical for designing an efficient separation process rsc.orgnih.govrsc.org.

Effect of pH : As shown by the equilibrium equation, the extraction of neodymium is inversely dependent on the third power of the H⁺ concentration. Therefore, increasing the pH of the aqueous phase shifts the equilibrium to the right, strongly favoring the formation of the Nd(tfa)₃ complex and enhancing its extraction into the organic phase rsc.orgrsc.org.

Extractant Concentration : A higher concentration of Htfa in the organic phase increases the probability of complex formation and leads to a higher distribution ratio of neodymium nih.gov.

Synergistic Agents : The extraction efficiency can be significantly improved by adding a neutral donor ligand, or synergist, such as tri-n-butyl phosphate (B84403) (TBP) or trioctylphosphine (B1581425) oxide (TOPO), to the organic phase. These agents form adducts (e.g., Nd(tfa)₃·(TBP)₂) by coordinating to the neodymium center, displacing any coordinated water molecules, increasing the complex's lipophilicity, and preventing the formation of less-extractable higher-order complexes.

Choice of Diluent : The organic diluent in which the extractant is dissolved can influence the extraction kinetics and phase stability. Non-polar diluents are generally effective for these systems.

Table 2: Key Parameters for Optimization of Neodymium(III) Solvent Extraction using Trifluoroacetylacetone

| Parameter | Effect on Extraction Efficiency | Optimization Strategy |

| pH | Increases significantly with increasing pH. | Adjust pH to a level that maximizes Nd extraction without precipitating Nd(OH)₃. |

| Extractant Concentration | Increases with higher concentration of Htfa. | Use sufficient extractant concentration to achieve high distribution ratios. |

| Temperature | Can be endothermic or exothermic; affects kinetics and equilibrium. | Optimize temperature based on thermodynamic studies of the specific system rsc.orgrsc.org. |

| Synergistic Agent | Addition of agents like TBP or TOPO can dramatically increase extraction. | Introduce a synergist to the organic phase to improve efficiency and selectivity. |

| Aqueous Phase Anions | Presence of complexing anions (e.g., sulfate (B86663), citrate) can hinder extraction. | Minimize concentrations of competing ligands in the aqueous feed solution. |

Interfacial Adsorption and Surface Chemistry Investigations

The behavior of extractants and their metal complexes at the liquid-liquid interface is crucial for understanding the kinetics and stability of solvent extraction processes. While direct studies on the interfacial properties of Neodymium(III) trifluoroacetylacetonate are limited, research on analogous systems, such as lanthanide-binding peptide surfactants, provides significant insight into the potential phenomena nih.govchemrxiv.orgrsc.org.

Lanthanide complexes can exhibit surface activity, adsorbing at the boundary between the aqueous and organic phases. This adsorption is governed by the amphiphilic nature of the complex. The Nd(tfa)₃ complex, with its lipophilic trifluoromethyl groups and polar carbonyl groups, is expected to have an affinity for the interface.

Studies on lanthanide-peptide complexes have demonstrated that these molecules capture the target ion in the bulk solution and transport the resulting complex to the air-water or liquid-liquid interface nih.gov. Key findings from this research that are conceptually relevant include:

Interfacial Adsorption : The complexes adsorb at the interface, forming a distinct molecular layer. The surface concentration can be measured using techniques like X-ray reflectivity nih.gov.

Influence of Complex Charge : The net charge of the complex is a critical factor. Neutral complexes, such as the expected Nd(tfa)₃, tend to form stable, well-defined interfacial layers. In contrast, charged complexes can lead to non-selective recruitment of counter-ions to the interface, which can compromise separation selectivity chemrxiv.orgrsc.org.

Interfacial Film Formation : Under certain conditions, adsorbed lanthanide complexes can self-assemble into structured films or even form interfacial gels, which can dramatically alter the rheological properties of the interface and potentially hinder phase separation (disengagement) in an industrial process rsc.org.

Table 3: Relevant Findings from Interfacial Studies of Lanthanide-Peptide Complexes

| Phenomenon | Observation in Lanthanide-Peptide Systems | Potential Relevance to Nd(tfa)₃ System |

| Adsorption at Interface | Peptides capture REE ions and adsorb as a complex at the air-water interface nih.gov. | The Nd(tfa)₃ complex, formed at the liquid-liquid interface, is expected to be surface active before partitioning into the organic bulk. |

| Stoichiometry at Interface | Neutral complexes achieve a 1:1 surface ratio of cation to peptide chemrxiv.org. | The neutral Nd(tfa)₃ complex is expected to be the primary species at the interface, which is favorable for clean phase separation. |

| Interfacial Rheology | Charged complexes can form interfacial gels through intermolecular cross-linking rsc.org. | The neutrality of Nd(tfa)₃ likely prevents the formation of strong interfacial gels, reducing the risk of emulsion formation. |

| Selective Capture | Peptides can be designed for selective binding, which is retained at the interface chemrxiv.org. | The selectivity of the trifluoroacetylacetone ligand for neodymium over other metals is key to the separation process at the interface. |

Thermal Decomposition and Reaction Kinetics of Neodymium Iii Trifluoroacetylacetonate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability and decomposition profile of Neodymium(III) trifluoroacetylacetonate are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing insights into the decomposition temperatures and the nature of the degradation process. DSC, on the other hand, measures the heat flow associated with thermal transitions, indicating whether the decomposition processes are exothermic or endothermic.

While specific TGA and DSC data for Neodymium(III) trifluoroacetylacetonate are not extensively documented in publicly available literature, general observations for lanthanide β-diketonate complexes can provide valuable insights. For instance, studies on similar lanthanide chelates with fluorinated β-diketone ligands have shown that these compounds tend to decompose upon heating rather than sublime. This suggests that the thermal energy input leads to the breakdown of the ligand and the metal-ligand bonds.

The decomposition of Neodymium(III) trifluoroacetylacetonate would be expected to occur in one or more steps, as observed in the TGA curves of other metal β-diketonates. Each step would correspond to the loss of specific fragments of the ligand or the entire ligand molecules. The presence of fluorine in the ligand can influence the volatility and the decomposition mechanism compared to non-fluorinated analogues like Neodymium(III) acetylacetonate (B107027).

A hypothetical TGA curve for Neodymium(III) trifluoroacetylacetonate would likely show a significant mass loss in a temperature range of approximately 200-400 °C, corresponding to the decomposition of the organic ligands. The final residual mass would ideally correspond to the formation of a stable neodymium oxide or fluoride (B91410) species.

The DSC curve would complement the TGA data by revealing the energetic nature of the decomposition. The cleavage of bonds within the ligand and the metal-oxygen bonds would likely result in a series of exothermic and endothermic peaks, reflecting the complexity of the decomposition process.

Table 1: Expected Thermal Analysis Data for Neodymium(III) Trifluoroacetylacetonate (Hypothetical)

| Analysis Type | Parameter | Expected Observation |

| TGA | Decomposition Onset | ~200 °C |

| TGA | Major Mass Loss Region | 200 - 400 °C |

| TGA | Residual Mass | Corresponds to Neodymium Oxide/Fluoride |

| DSC | Peaks | Multiple exothermic and/or endothermic peaks |

Decomposition Pathways and Gaseous Product Analysis

The decomposition of Neodymium(III) trifluoroacetylacetonate involves the breaking of chemical bonds and the formation of volatile gaseous products. The specific pathways are complex and can be influenced by the heating rate and the atmosphere under which the decomposition occurs. Analysis of the gaseous products, typically performed using techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with TGA (TGA-MS or TGA-FTIR), is crucial for elucidating these pathways.

Based on the structure of the trifluoroacetylacetonate ligand, the primary decomposition pathways are expected to involve the fragmentation of the diketonate ring. The C-C and C-O bonds within the ligand are susceptible to cleavage at elevated temperatures. The presence of the trifluoromethyl (-CF3) group introduces strong C-F bonds, which may lead to the formation of fluorinated organic fragments.

Potential gaseous products from the decomposition of the trifluoroacetylacetonate ligand could include:

Carbon dioxide (CO2)

Carbon monoxide (CO)

Trifluoroacetone

Acetone

Various fluorinated hydrocarbons

The neodymium-containing solid residue is likely to be Neodymium(III) oxide (Nd2O3), although the formation of neodymium fluorides (NdF3) or oxyfluorides is also possible due to the fluorine content of the precursor. The exact composition of the final residue would depend on the reaction conditions, particularly the presence or absence of oxygen.

Kinetic Modeling of Thermal Degradation Processes

Kinetic modeling of the thermal degradation of Neodymium(III) trifluoroacetylacetonate allows for the determination of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). These parameters provide a quantitative understanding of the decomposition process and can be used to predict the material's stability and lifetime under different thermal conditions.

The kinetic analysis is typically performed using data from non-isothermal TGA experiments conducted at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly employed to determine the activation energy as a function of the extent of conversion, without assuming a specific reaction model.

Once the activation energy is determined, various reaction models (e.g., F1 for first-order reaction, R2 for phase boundary reaction, etc.) can be tested to find the one that best describes the decomposition mechanism. For the thermal decomposition of similar metal β-diketonates, complex multi-step reaction models are often required to accurately describe the process.

For instance, a study on the thermal decomposition of Europium(III) β-diketonate complexes found that kinetic models such as F1 (first-order), R1 (one-dimensional diffusion), and R2 (two-dimensional diffusion) could describe different stages of the decomposition. researchgate.net This suggests that the decomposition of Neodymium(III) trifluoroacetylacetonate may also involve a combination of different kinetic processes.

A comprehensive kinetic study would involve fitting the experimental TGA data to various kinetic models to determine the most probable mechanism for each decomposition step. This information is invaluable for optimizing processes like chemical vapor deposition, where the precursor decomposition rate is a critical parameter.

Research Applications of Neodymium Iii Trifluoroacetylacetonate in Advanced Materials

Precursor Development for Metal-Organic Chemical Vapor Deposition (MOCVD)

Neodymium(III) trifluoroacetylacetonate serves as a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a versatile technique for producing high-purity thin films and nanostructures. americanelements.comtorvergata.it The use of this compound is advantageous due to its volatility and thermal stability, which are critical properties for MOCVD precursors. The trifluoroacetylacetonate ligands facilitate the transport of the neodymium metal center in the vapor phase to a substrate surface, where it undergoes decomposition to form a neodymium-containing film. This process allows for precise control over the film's thickness, composition, and morphology.

The MOCVD process utilizing Neodymium(III) trifluoroacetylacetonate involves several key steps to achieve thin film growth. Initially, the solid precursor is heated to a specific temperature to induce sublimation or evaporation, transforming it into a gaseous state. This vapor is then transported into the deposition chamber, typically by an inert carrier gas like nitrogen or argon.

Inside the chamber, the precursor vapor flows over a heated substrate. The elevated temperature of the substrate provides the necessary energy for the Neodymium(III) trifluoroacetylacetonate molecules to decompose. This thermal decomposition breaks the metal-ligand bonds, leading to the deposition of a neodymium-containing material, often neodymium oxide (Nd₂O₃), onto the substrate. The volatile organic byproducts are then swept away by the carrier gas.

The quality and properties of the deposited film are highly dependent on several process parameters, which must be carefully controlled. These parameters include the precursor and substrate temperatures, the flow rate of the carrier gas, and the pressure within the deposition chamber. While specific parameters are reactor-dependent, the general conditions are tailored to ensure a controlled and uniform deposition rate.

Table 1: General MOCVD Process for Thin Film Deposition

| Step | Description |

|---|---|

| Precursor Volatilization | Neodymium(III) trifluoroacetylacetonate is heated to become a vapor. |